REACTION_SMILES
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[CH2:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[Mg+:9].[Cl-:1].[cH:10]1[cH:11][cH:12][cH:13][c:14]2[c:22]1[C:21](=[O:23])[c:20]1[c:15]-2[cH:16][cH:17][cH:18][cH:19]1>>[CH2:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[C:21]1([OH:23])[c:20]2[c:15]([cH:16][cH:17][cH:18][cH:19]2)-[c:14]2[cH:13][cH:12][cH:11][cH:10][c:22]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+]Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2-c2ccccc21
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Name
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Type
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product
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Smiles
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OC1(Cc2ccccc2)c2ccccc2-c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |